molecular formula C9H16BrNO3 B15125377 tert-Butyl (4-bromo-3-oxobutan-2-yl)carbamate

tert-Butyl (4-bromo-3-oxobutan-2-yl)carbamate

Cat. No.: B15125377
M. Wt: 266.13 g/mol
InChI Key: KJXIUKCWXXPPLD-UHFFFAOYSA-N
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Description

tert-Butyl (4-bromo-3-oxobutan-2-yl)carbamate is a brominated carbamate derivative characterized by a tert-butoxycarbonyl (Boc) group attached to a β-keto butane chain substituted with a bromine atom at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The presence of the bromine atom enhances its reactivity in nucleophilic substitution reactions, while the Boc group provides steric protection for amines during multi-step syntheses .

Properties

Molecular Formula

C9H16BrNO3

Molecular Weight

266.13 g/mol

IUPAC Name

tert-butyl N-(4-bromo-3-oxobutan-2-yl)carbamate

InChI

InChI=1S/C9H16BrNO3/c1-6(7(12)5-10)11-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,11,13)

InChI Key

KJXIUKCWXXPPLD-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)CBr)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (4-bromo-3-oxobutan-2-yl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of tert-butyl carbamate with 4-bromo-3-oxobutan-2-one in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography to obtain the desired compound with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-bromo-3-oxobutan-2-yl)carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl (4-bromo-3-oxobutan-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (4-bromo-3-oxobutan-2-yl)carbamate involves its interaction with specific molecular targets. The bromine atom and keto group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The compound shares structural motifs with several tert-butyl carbamate derivatives, differing primarily in substituents and functional groups. Below is a comparative analysis:

Table 1: Comparison of tert-Butyl (4-bromo-3-oxobutan-2-yl)carbamate with Analogues
Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 4-Bromo, 3-oxo C₉H₁₄BrNO₃ 280.12 High reactivity in SN2 reactions
tert-Butyl (4-oxobutan-2-yl)carbamate 3-Oxo (no bromine) C₉H₁₅NO₃ 201.22 Intermediate for ketone functionalization
tert-Butyl (4-(methylthio)-3-oxo-1-phenylbutan-2-yl)carbamate 4-Methylthio, 3-oxo, 1-phenyl C₁₆H₂₀NO₃S 321.40 Thioether linkage for metal coordination
tert-Butyl (4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl)carbamate 4-Amino, 3-hydroxy, cyclobutyl C₁₃H₂₂N₂O₄ 282.33 Cycloalkyl group enhances rigidity
tert-Butyl (3-oxocyclopentyl)carbamate Cyclopentyl 3-oxo C₁₀H₁₇NO₃ 199.25 Conformational restriction for drug design

Physicochemical Properties

  • Solubility : The bromo derivative’s polarity (due to the electron-withdrawing Br atom) may reduce lipophilicity compared to methylthio or cycloalkyl analogues .
  • Stability: The β-keto group in all analogues is prone to keto-enol tautomerism, but steric shielding by the Boc group mitigates degradation .

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